1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Its core structure combines pyridine, pyrrole, and pyrimidine rings, substituted at position 1 with a benzyl group and at the carboxamide nitrogen with a 3-isopropoxypropyl chain.
Properties
IUPAC Name |
6-benzyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17(2)31-14-8-12-25-23(29)20-15-19-22(28(20)16-18-9-4-3-5-10-18)26-21-11-6-7-13-27(21)24(19)30/h3-7,9-11,13,15,17H,8,12,14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVZLMBSPZLNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is part of a class of synthetic organic compounds that have garnered attention for their potential biological activities, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydropyrido-pyrrolo-pyrimidine skeleton through condensation reactions and cyclization processes. The structural formula can be represented as follows:
The compound features a benzyl group and an isopropoxypropyl moiety that contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of this compound against SARS-CoV-2 (the virus responsible for COVID-19). In vitro assays demonstrated that certain derivatives exhibited over 90% inhibition of viral growth at varying concentrations with minimal cytotoxic effects on Vero cells. The mechanism of action appears to involve inhibition of the viral main protease (Mpro), which is crucial for viral replication.
| Compound | EC50 (µM) | % Inhibition at 10 µM | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| This compound | 0.051 | 96.39% | 151.00 |
This data indicates that the compound not only inhibits viral replication effectively but also maintains a favorable safety profile compared to established antiviral agents like remdesivir .
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise as an anticancer agent. Molecular docking studies revealed significant interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase, a target implicated in various cancers. In vitro tests on human colon (HT29) and prostate (DU145) cancer cell lines indicated that the compound could inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 21.60 | EGFR inhibition |
| DU145 | 19.80 | EGFR inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting EGFR pathways .
The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Viral Proteases : The compound binds to the active site of Mpro, preventing the processing of viral polyproteins necessary for replication.
- EGFR Inhibition : By interacting with EGFR tyrosine kinase, it disrupts signaling pathways that promote cancer cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:
- Case Study 1 : A study involving Vero cells treated with varying concentrations demonstrated a dose-dependent response in viral inhibition.
- Case Study 2 : In vivo models using xenograft tumors showed significant tumor reduction when treated with this compound compared to controls.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural variations among analogues occur at two positions:
- Position 1 : Substitution with benzyl or methyl groups.
- Carboxamide N-substituent : Alkyl or aryl groups with varying functional moieties (e.g., methoxy, hydroxy, imidazole).
Table 1: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
